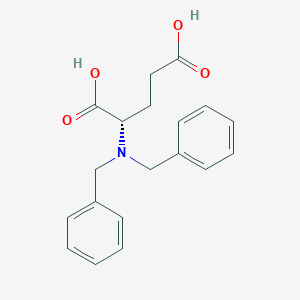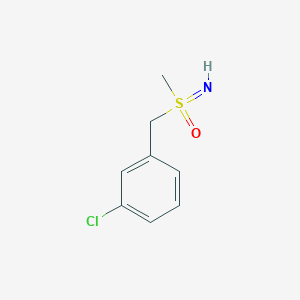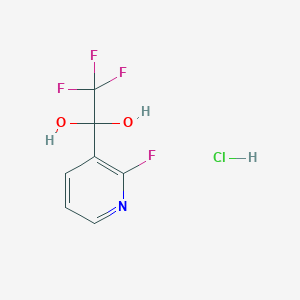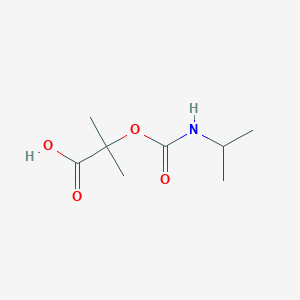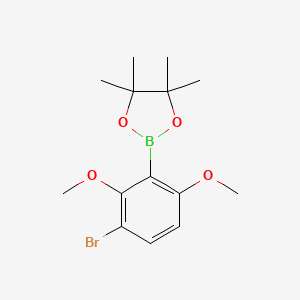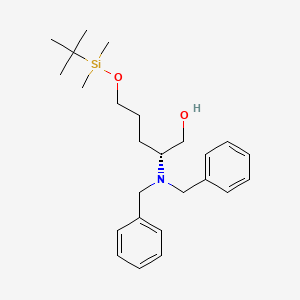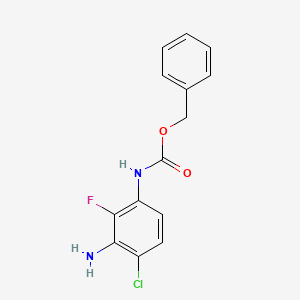
Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further connected to a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group, yielding 3-amino-4-chloro-2-fluoroaniline.
Carbamoylation: The amino group is then reacted with benzyl chloroformate under basic conditions to form the carbamate linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution, especially under the influence of strong nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the carbamate group can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Deprotected amines or alcohols.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Functional Group Transformations: The compound’s functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to known inhibitors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a bioisostere for esters or amides, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases and kinases, where the compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Receptors: Interaction with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
Benzyl (3-amino-4-chlorophenyl)carbamate: Lacks the fluorine substituent, which can affect its reactivity and biological activity.
Benzyl (3-amino-4-fluorophenyl)carbamate: Lacks the chlorine substituent, potentially altering its chemical properties and interactions.
Uniqueness: Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its electronic properties and reactivity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
benzyl N-(3-amino-4-chloro-2-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVFWTVJKOMSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride](/img/structure/B8106954.png)
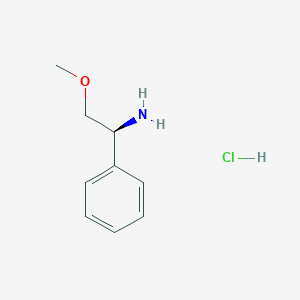
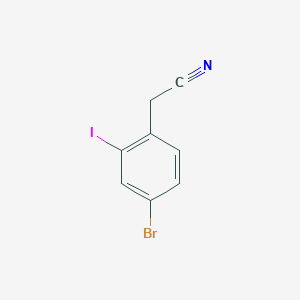
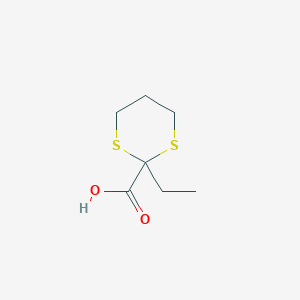
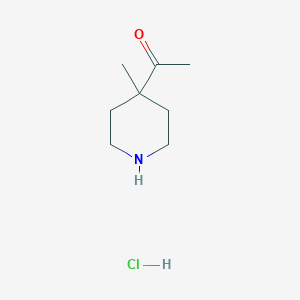
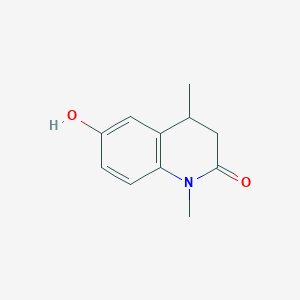
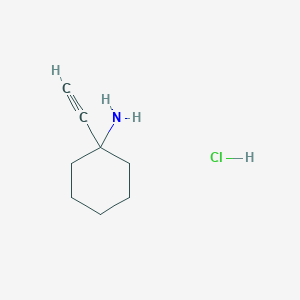
![6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8107011.png)
